molecular formula C17H21N3O2 B6637700 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide

Cat. No.: B6637700
M. Wt: 299.37 g/mol
InChI Key: TWAGQKRMCDAJJD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indenyl group, a pyrazole ring, and a carboxamide group, making it a subject of interest for further study and development.

Properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-10(2)20-11(3)14(9-18-20)17(22)19-16-13-7-5-4-6-12(13)8-15(16)21/h4-7,9-10,15-16,21H,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAGQKRMCDAJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C)C(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indenyl group and the pyrazole ring. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure the high purity and yield of the final product. The choice of solvents, reagents, and reaction conditions is optimized to achieve cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

  • Addition: Addition reactions can be facilitated by using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has shown promise as a potential therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or antimicrobial agent. Ongoing research aims to explore its efficacy in treating conditions such as cancer, infections, and chronic diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, coatings, and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Indole derivatives: These compounds share the indenyl group and are known for their biological activity.

  • Pyrazole derivatives: Compounds containing the pyrazole ring are often used in pharmaceuticals and agrochemicals.

  • Carboxamide derivatives: These compounds are common in drug design due to their stability and bioactivity.

Uniqueness: N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial use.

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